molecular formula C22H29N3O2 B2992510 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2379985-59-6

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2992510
CAS No.: 2379985-59-6
M. Wt: 367.493
InChI Key: HNDAPLUUNDCGES-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 3,5-dimethylbenzoyl group is introduced via an acylation reaction, often using reagents like benzoyl chloride in the presence of a base.

    Formation of the Pyridazinone Core: The pyridazinone core is formed through a condensation reaction involving hydrazine derivatives and diketones.

    Attachment of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives and piperidine-containing compounds.

Uniqueness

    Structural Features: The combination of a pyridazinone core, piperidine ring, and tert-butyl group makes this compound unique.

    Functional Properties: Its specific functional groups confer unique reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

6-tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-12-16(2)14-17(13-15)21(27)24-10-8-18(9-11-24)25-20(26)7-6-19(23-25)22(3,4)5/h6-7,12-14,18H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDAPLUUNDCGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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